molecular formula C7H8N2O2 B1587148 2-(Methylamino)pyridine-3-carboxylic acid CAS No. 32399-13-6

2-(Methylamino)pyridine-3-carboxylic acid

Cat. No.: B1587148
CAS No.: 32399-13-6
M. Wt: 152.15 g/mol
InChI Key: SMYTUBMIBZOXTH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Medicinal Sciences

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, playing a crucial role in both organic synthesis and the development of pharmaceuticals. researchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is structurally related to benzene (B151609) but possesses distinct chemical properties due to the presence of the nitrogen atom. wikipedia.org This nitrogen atom imparts basicity and allows for hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. nih.govajrconline.org

The significance of pyridine derivatives stems from their wide-ranging biological and pharmacological activities. wisdomlib.org These compounds are integral to numerous natural products, including vitamins like niacin (nicotinic acid) and pyridoxine (B80251) (vitamin B6), as well as various alkaloids. researchgate.netlifechemicals.com In the realm of medicinal chemistry, the pyridine scaffold is found in a multitude of FDA-approved drugs, demonstrating its versatility in drug design. lifechemicals.com Pyridine-based drugs have been developed for a vast array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic agents. wisdomlib.orgrsc.org

The chemical modifiability of the pyridine ring allows for easy substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and metabolic stability. nih.gov This adaptability has made pyridine derivatives indispensable building blocks in the synthesis of novel materials and biologically active compounds. researchgate.net

Historical Context of 2-(Methylamino)pyridine-3-carboxylic acid Research and Development

The history of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from coal tar in 1846 by the Scottish chemist Thomas Anderson. nih.govnih.gov Its structure was later determined to be analogous to benzene with a nitrogen atom replacing a C-H group. wikipedia.org The first synthesis of a heteroaromatic compound was achieved in 1876 with the production of pyridine from acetylene (B1199291) and hydrogen cyanide. nih.gov A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the development of the Hantzsch pyridine synthesis. wikipedia.org

While a specific, detailed historical timeline for the initial synthesis of this compound is not extensively documented in seminal literature, its development can be understood as part of the ongoing exploration of pyridine carboxylic acid isomers. Pyridine carboxylic acids, such as nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid), have long been important industrial chemicals and precursors for pharmaceuticals and agrochemicals. nih.govgoogle.com

The synthesis of this compound has been described in chemical literature as a multi-step process. One established method involves using 2-chloronicotinic acid as a starting material. chemicalbook.com This is reacted with methylamine (B109427) hydrochloride in the presence of potassium carbonate and a copper catalyst, such as cuprous bromide, in a solvent like dimethylformamide (DMF). chemicalbook.com This reaction substitutes the chloro group with a methylamino group, yielding the target compound. This synthetic route highlights the application of established organic chemistry principles to create specifically functionalized pyridine derivatives for further use.

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily recognized as a key intermediate in the synthesis of other high-value chemical entities. Its most notable application is as a precursor in the production of 2-(Methylamino)pyridine-3-methanol (B1309440). chemicalbook.com This subsequent compound is a crucial raw material for the synthesis of isavuconazolium sulfate, a triazole antifungal drug. chemicalbook.com The transformation from the carboxylic acid to the alcohol is typically achieved through reduction, for example, using lithium aluminium hydride. chemicalbook.com

The research landscape for pyridine carboxylic acid derivatives remains highly active, with a continuous search for new enzyme inhibitors and therapeutic agents. nih.gov Scientists are exploring how different substitution patterns on the pyridine ring affect biological activity. nih.gov For instance, pyridine carboxylic acid derivatives are being investigated as inhibitors of TRPC6, a calcium-permeable cation channel, which could have implications for various physiological processes. nih.gov

Future research involving this compound is likely to continue focusing on its role as a versatile building block. The presence of three key functional points—the pyridine nitrogen, the secondary amine, and the carboxylic acid—allows for a wide range of chemical modifications. This makes it an attractive scaffold for combinatorial chemistry and the development of new compound libraries for drug discovery. As the demand for novel therapeutics grows, the utility of well-defined, functionalized intermediates like this compound in constructing complex molecular architectures will remain critical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYTUBMIBZOXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406223
Record name 2-(methylamino)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-13-6
Record name 2-(methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyridine-3-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of 2 Methylamino Pyridine 3 Carboxylic Acid

Advanced Synthetic Routes to 2-(Methylamino)pyridine-3-carboxylic acid

The synthesis of this compound is primarily achieved through carefully designed pathways that ensure high yield and purity. These methods include nucleophilic substitution and reduction reactions.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) stands out as a primary method for synthesizing the target compound. This approach involves the replacement of a suitable leaving group on the pyridine (B92270) ring with a methylamino group.

Synthesis from 2-Chloronicotinic Acid Derivatives

A direct and effective route to this compound involves the reaction of 2-chloronicotinic acid with methylamine (B109427). lookchem.com In this reaction, the chlorine atom at the C2 position of the pyridine ring acts as a leaving group and is displaced by the incoming methylamine nucleophile.

The general transformation can be summarized as follows:

Reaction Scheme 1: Synthesis of this compound from 2-Chloronicotinic acid. Reaction of 2-Chloronicotinic acid with methylamine to produce this compound and hydrochloric acid.

This reaction is typically carried out in a suitable solvent, and conditions may be optimized with heat or the addition of a base to neutralize the hydrochloric acid byproduct.

ReactantReagentProductReaction Type
2-Chloronicotinic AcidMethylamineThis compoundNucleophilic Aromatic Substitution
Regioselective Substitution Mechanisms

The substitution of chlorine by methylamine on 2-chloronicotinic acid occurs with high regioselectivity at the C2 position. This selectivity is governed by the electronic properties of the pyridine ring system. Nucleophilic aromatic substitutions are common on pyridine and related heterocycles. nih.gov The reaction proceeds through an addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The key factors influencing the regioselectivity are:

Activation by the Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.

Activation by the Carboxyl Group: The carboxylic acid group at the C3 position is also an electron-withdrawing group. It further activates the adjacent C2 position, making it highly electrophilic.

The combined effect of the ring nitrogen and the C3-carboxyl group strongly favors the nucleophilic attack at C2, leading to the selective formation of this compound. The stability of the Meisenheimer intermediate is enhanced by the ability of both the nitrogen atom and the carboxyl group to delocalize the negative charge. masterorganicchemistry.comrsc.org While numerous synthetic reports assume such regioselective outcomes, they are founded on these well-established electronic principles. nih.gov

Role of Catalysts in Nucleophilic Substitutions (e.g., Cuprous Bromide)

While the reaction can proceed without a catalyst, certain nucleophilic aromatic substitutions benefit from catalysis, particularly for less reactive aryl halides. Copper catalysts are widely employed for forming carbon-nitrogen bonds in reactions such as the Ullmann condensation and Chan-Lam coupling. mdpi.com

In the context of synthesizing this compound, a copper(I) salt like cuprous bromide (CuBr) can serve as a catalyst. The role of the copper catalyst is to facilitate the coupling between the aryl halide (2-chloronicotinic acid) and the amine (methylamine). The catalytic cycle is thought to involve:

Oxidative addition of the 2-chloronicotinic acid to the Cu(I) center.

Coordination of the methylamine to the copper complex.

Reductive elimination of the final product, regenerating the Cu(I) catalyst.

The use of a catalyst can lead to milder reaction conditions and improved yields. The effectiveness of the catalyst is often enhanced by the presence of specific ligands that coordinate to the copper ion. mdpi.com

Reduction Methodologies

Chemical reduction offers a pathway to modify the functional groups of the target molecule or its precursors.

Reduction of 2-Methylamino-3-pyridinecarboxylic acid tert-Butyl Ester

The reduction of the tert-butyl ester of this compound (tert-butyl 2-(methylamino)nicotinate) to the corresponding primary alcohol, [2-(Methylamino)pyridin-3-yl]methanol, is a plausible synthetic transformation. Specific literature detailing this exact reduction was not prominently found. However, the transformation aligns with standard principles of organic chemistry.

The reduction of an ester to an alcohol typically requires a hydride-based reducing agent. Reagents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. For this specific substrate, a milder reagent such as LiBH₄ would be preferable to avoid potential side reactions, such as the reduction of the pyridine ring. The tert-butyl group is a bulky protecting group for the carboxylic acid, which can be cleaved under acidic conditions if the acid is desired, or the ester can be directly reduced. The general reaction would involve the nucleophilic attack of a hydride ion on the ester carbonyl, leading to the formation of the primary alcohol after workup.

Ozonolysis of Substituted Quinolines leading to Pyridinecarboxylic Acids

Ozonolysis of substituted quinolines presents a powerful method for the synthesis of polysubstituted pyridinecarboxylic acids. This oxidative cleavage of the benzene (B151609) ring of the quinoline (B57606) system can lead to the formation of 2,3-pyridinedicarboxylic acids. researchgate.net The reaction is typically performed by passing a stream of ozone through a solution of the quinoline in a suitable solvent, such as acetic acid, often in the presence of a mineral acid like sulfuric acid. researchgate.net An oxidative workup with hydrogen peroxide then yields the dicarboxylic acid products. researchgate.net The substitution pattern on the starting quinoline directs the nature of the final products. For instance, ozonolysis of quinoline itself can yield pyridine-2,3-dicarboxylic acid. researchgate.net While a direct synthesis of this compound via this method is not explicitly detailed in the provided sources, the ozonolysis of an appropriately substituted quinoline, such as a 2-(methylamino)quinoline, could theoretically produce the target compound.

Preparation of Related Pyridine-3-Carboxylic Esters and Acids

The synthesis of pyridine-3-carboxylic acid esters and their corresponding acids is a fundamental aspect of pyridine chemistry. One common method for the preparation of this compound involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride. nih.gov This nucleophilic aromatic substitution reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate and a copper(I) bromide catalyst at elevated temperatures. nih.gov

Furthermore, pyridine-2,3-dicarboxylic acid esters can be synthesized through various routes, including the reaction of 2,3-dihalomaleic acid esters with ammonia (B1221849) or ammonium (B1175870) salts to form 2-amino-3-halomaleic acid esters. These intermediates can then be reacted with α,β-unsaturated aldehydes or ketones to construct the pyridine ring. almerja.com

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound is characterized by the interplay of its three functional groups: the carboxylic acid, the secondary amine, and the pyridine ring.

Oxidation Reactions and Product Formation

The oxidation of pyridine derivatives can occur at the nitrogen atom of the pyridine ring to form pyridine N-oxides. This transformation is typically achieved using oxidizing agents like peracids (e.g., m-chloroperbenzoic acid, m-CPBA) or peroxides. scripps.eduabertay.ac.uk The resulting N-oxide is more susceptible to electrophilic substitution at the 4-position and can also undergo reactions at the 2-position. scripps.eduyoutube.com While specific oxidation studies on this compound are not extensively detailed in the provided search results, the formation of the corresponding N-oxide is a probable outcome. The N-oxide can then serve as a precursor for further functionalization. For instance, pyridine N-oxides can react with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) to yield 2-arylpyridines. researchgate.net

Substitution Reactions and Functional Group Transformations

The functional groups of this compound allow for a variety of substitution and transformation reactions.

The carboxylic acid group can undergo standard derivatization reactions. For example, it can be converted to its corresponding ester, such as the tert-butyl ester, which can then be reduced to the alcohol 2-(methylamino)pyridine-3-methanol (B1309440) using reagents like lithium aluminium hydride or a combination of potassium borohydride and a Lewis acid. nih.gov The carboxylic acid can also be converted into an amide. The direct conversion of carboxylic acids to amides can be challenging due to the basicity of amines, but coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation. libretexts.org

The amino group influences the reactivity of the pyridine ring. The 2-amino group is a strong activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring. almerja.com However, under acidic conditions required for many electrophilic substitutions, the ring nitrogen is protonated, which deactivates the ring towards electrophilic attack. almerja.com

Nucleophilic aromatic substitution can also occur. For instance, the reaction of 2-fluoropyridine (B1216828) derivatives with amines can lead to the formation of 2-aminopyridine (B139424) derivatives. galchimia.com While the starting material already contains a methylamino group, this highlights the general reactivity patterns of substituted pyridines.

Formation of Complexes and Ligand Properties

This compound is a versatile organic molecule that exhibits significant potential as a ligand in coordination chemistry. Its structure incorporates three distinct potential donor sites: the pyridine ring nitrogen, the exocyclic methylamino nitrogen, and the oxygen atoms of the carboxylic acid group. This arrangement allows it to coordinate with metal ions in various modes, functioning as a monodentate, bidentate, or tridentate chelating agent. Furthermore, it can act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers.

The coordination behavior is heavily influenced by the deprotonation state of the carboxylic acid. In its anionic form (as a carboxylate), the molecule can form strong coordinate bonds. The interplay between the hard carboxylate oxygen donors and the softer nitrogen donors allows for coordination with a wide range of metal ions, from transition metals to lanthanides.

Research on analogous compounds, such as 2-aminopyridine-3-carboxylic acid, demonstrates the formation of robust coordination compounds with metal ions like copper(II). sigmaaldrich.com In these complexes, the ligand typically coordinates through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable six-membered chelate ring. The amino group can also participate in coordination, leading to a tridentate N,N,O-coordination mode, or it may remain non-coordinated, participating instead in intermolecular hydrogen bonding that stabilizes the crystal lattice.

The coordination chemistry of related pyridine-carboxylic acids, such as picolinic acid and nicotinic acid, has been extensively studied, providing insight into the likely behavior of this compound. For instance, samarium(III) complexes with picolinic acid derivatives show varied coordination environments, including the formation of one-dimensional coordination polymers. researchgate.net Similarly, mixed-ligand copper(II) complexes involving nicotinic acid have been synthesized, where the nicotinic acid coordinates through its nitrogen and oxygen atoms. nih.gov These studies underscore the ability of the pyridyl-carboxylate scaffold to form stable and structurally diverse metal-organic frameworks.

The potential coordination modes of this compound are summarized in the table below, based on the established chemistry of its structural analogues.

Coordination Mode Donating Atoms Description Potential Metal Ions
Bidentate ChelatingPyridine-N, Carboxylate-OThe ligand forms a stable six-membered ring with the metal center. This is a very common mode for pyridyl-carboxylic acids.Cu(II), Ni(II), Zn(II), Co(II)
Bidentate ChelatingAmino-N, Carboxylate-OThe ligand forms a five-membered chelate ring. This mode is possible if the amino nitrogen is a stronger donor than the pyridine nitrogen.Pd(II), Pt(II)
Tridentate ChelatingPyridine-N, Amino-N, Carboxylate-OAll three donor sites coordinate to a single metal center, requiring specific geometric arrangements.Lanthanides (e.g., Sm(III)), Ru(II)
MonodentatePyridine-N or Carboxylate-OThe ligand coordinates through only one donor site, leaving the others available for further interactions or hydrogen bonding.Ag(I)
Bidentate BridgingCarboxylate-O,O'The carboxylate group bridges two different metal centers.Various, including Cu(II), Zn(II)
Tridentate BridgingPyridine-N, Carboxylate-O,O'The ligand chelates one metal via the N,O-donors and bridges to another metal via the second carboxylate oxygen.Various

Cyclocondensation Reactions in Derivative Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a carboxylic acid group, makes it a valuable precursor for the synthesis of fused heterocyclic systems via cyclocondensation reactions. These reactions involve the formation of a new ring fused to the pyridine core, leading to complex polycyclic structures, which are of significant interest in medicinal chemistry and materials science.

A prominent application of this reactivity is in the synthesis of pyrido[1,2-a]pyrimidines. This scaffold is found in numerous biologically active compounds. researchgate.net The synthesis typically involves the reaction of a 2-aminopyridine derivative with a 1,3-dielectrophilic partner, such as a β-dicarbonyl compound (e.g., acetylacetone) or its synthetic equivalent.

In the case of this compound, the reaction sequence begins with the nucleophilic attack of the exocyclic methylamino group onto one of the carbonyl carbons of the 1,3-dielectrophile. This is followed by an intramolecular condensation between the newly formed enamine and the second electrophilic center, which, after dehydration, results in the formation of a six-membered pyrimidinone ring fused to the original pyridine. The methyl group from the starting material resides on the ring-junction nitrogen atom of the resulting bicyclic system, and the carboxylic acid group remains as a substituent on the pyridine ring.

The general scheme for this type of cyclocondensation is shown below:

Various 1,3-dielectrophiles can be employed in this cyclocondensation, allowing for the synthesis of a diverse library of derivatives. The choice of reagent dictates the substitution pattern on the newly formed ring.

Reagent (1,3-Dielectrophile) Resulting Fused Ring System Substituents on New Ring Reference for Analogy
Diethyl malonatePyrido[1,2-a]pyrimidine-2,4-dioneDioxo substitution nih.gov
Ethyl acetoacetate2-Methyl-pyrido[1,2-a]pyrimidin-4-oneA methyl group at C2 and a carbonyl at C4 researchgate.net
Ethoxymethylenemalononitrile (EMMN)4-Amino-3-cyano-pyrido[1,2-a]pyrimidineAn amino group at C4 and a cyano group at C3 researchgate.net
Acetylacetone2,4-Dimethyl-pyrido[1,2-a]pyrimidiniumTwo methyl groups (at C2 and C4) and a positive charge
Alkynoate estersPyrido[1,2-a]pyrimidin-2-oneA carbonyl at C2 and various substituents depending on the ester

These cyclocondensation strategies provide a powerful and direct route to novel and complex heterocyclic structures starting from this compound, highlighting its utility as a versatile building block in synthetic organic chemistry.

Medicinal Chemistry and Biological Applications of 2 Methylamino Pyridine 3 Carboxylic Acid and Its Derivatives

Role as a Pharmaceutical Intermediate and Precursor in Drug Formulations

2-(Methylamino)pyridine-3-carboxylic acid is a valuable chemical intermediate in the multi-step synthesis of active pharmaceutical ingredients. Its bifunctional nature, containing both a carboxylic acid and a secondary amine on a pyridine (B92270) scaffold, allows for versatile chemical modifications, making it a key starting material for more complex molecules.

Development of Isavuconazolium Sulfate (Triazole Antifungal Drug) Precursors

A significant application of this compound is in the synthetic pathway of isavuconazolium sulfate, a broad-spectrum triazole antifungal agent. The carboxylic acid serves as a precursor to a key intermediate, [2-(methylamino)pyridin-3-yl]methanol.

The synthesis involves the reduction of the carboxylic acid group in this compound to a primary alcohol. This transformation is typically achieved using a reducing agent such as lithium aluminium hydride or a combination of sodium borohydride (B1222165) with a Lewis acid. The resulting intermediate, [2-(methylamino)pyridin-3-yl]methanol, is then utilized in subsequent steps to construct the final complex structure of isavuconazolium.

Biological Activities and Molecular Interactions

The pyridine nucleus is a "privileged structure" in drug discovery, known for its favorable pharmacokinetic properties and its ability to interact with various biological targets. researchgate.netmdpi.com Derivatives of this compound are investigated for a range of biological effects stemming from these properties.

Enzyme and Receptor Interactions

Derivatives of pyridine carboxamides have been identified as potential inhibitors of the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov In one study, a series of novel pyridine carboxamide derivatives were synthesized and evaluated, with compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) showing inhibitory activity against the SDH from Botrytis cinerea that was comparable to the commercial fungicide thifluzamide. nih.gov Molecular docking studies suggested that these compounds could fit well within the active site of SDH, forming stable hydrogen bonds and hydrophobic interactions. nih.gov This indicates that the pyridine carboxamide scaffold, structurally related to this compound, can be tailored to interact with specific enzyme targets.

Potential as a Therapeutic Agent for Pyridine Derivative-Influenced Diseases

The pyridine ring is a bioisostere of the benzene (B151609) ring and is frequently incorporated into drug candidates to improve pharmacokinetic properties and stability. researchgate.netmdpi.com Its nitrogen atom can readily form hydrogen bonds with biological targets such as nucleotides, enhancing binding affinity. researchgate.net Pyridine derivatives have been developed as therapeutic agents for a wide range of conditions, including cancer, microbial infections, and inflammatory diseases, highlighting the versatility of this scaffold in medicinal chemistry. nih.govekb.eg The development of drugs like Omeprazole, Abemaciclib, and Lorlatinib, all containing a pyridine motif, underscores the importance of this structural class in modern medicine. researchgate.net The ability to modify the pyridine core, as seen in this compound, allows for the fine-tuning of a molecule's biological and physical properties to create novel therapeutic agents. mdpi.com

Evaluation of Derivatives as Antifungal Agents

The search for new antifungal agents has led to the investigation of various pyridine derivatives. Research into pyridine carboxamides has yielded compounds with significant antifungal activity. nih.govnih.gov A study focused on novel pyridine carboxamides bearing a diarylamine scaffold identified several compounds with moderate to good in vitro activity against various fungi. nih.gov The findings from this research are summarized in the table below.

Fungicidal Activity of Pyridine Carboxamide Derivatives (% Inhibition at 50 mg/L)
CompoundBotrytis cinereaGibberella zeaeSclerotinia sclerotiorumRhizoctonia solaniPhytophthora infestans
3a 63.455.745.334.545.6
3b 56.445.633.423.434.2
3c 78.567.556.355.665.7
3d 85.778.965.767.878.6
3e 88.981.278.976.880.1
3f 95.689.785.688.990.1
3g 55.645.734.523.133.4
Thifluzamide 98.795.690.192.394.5
Data sourced from preliminary bioassays. nih.gov

Additionally, other related structures, such as pyridinecarbaldehyde phenylhydrazone derivatives, have been identified as promising lead scaffolds for developing new fungicides. acs.org

Investigation of Anti-inflammatory Pathways (e.g., IκB kinase inhibition)

While direct evidence linking this compound to IκB kinase (IKK) inhibition is not prominent in the reviewed literature, the broader class of pyridine derivatives is known to possess anti-inflammatory properties. researchgate.netnih.gov The anti-inflammatory effects of various compounds are often mediated through the inhibition of key signaling kinases. For example, studies on other heterocyclic compounds have shown that inhibition of kinases such as Phosphatidylinositol 3-kinases (PI 3-kinases) can regulate the production and release of inflammatory mediators. The investigation of pyridine carboxamide derivatives has shown they possess low cytotoxicity and have been evaluated for anti-inflammatory activity, suggesting the potential for this class of compounds to interact with inflammatory pathways. mdpi.com

Implications for Autoimmune Diseases and Cancer Treatment

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its wide spectrum of biological activities, including antitumor effects. nih.gov Research into pyridine derivatives has revealed significant potential in developing new anticancer agents. nih.govmdpi.com The antiproliferative activity of these compounds is often linked to the specific functional groups attached to the pyridine ring and their positions. nih.gov

Studies have shown that quinoline (B57606) derivatives, which incorporate a pyridine ring, are effective against various cancer cell lines, including breast, prostate, colon, and liver cancer. mdpi.com For instance, a series of novel 2-oxo-1,2-dihydroquinoline-3-carboxylic acids bearing pyrazolinone moieties were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 human breast cancer cell line. mdpi.com One derivative, 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (compound 7c ), demonstrated superior antiproliferative activity compared to other derivatives in the series and showed significant activity when compared against the reference drug Doxorubicin. mdpi.com

The strategic modification of functional groups is a key approach in enhancing the therapeutic index of these compounds. A notable strategy involves the replacement of a carboxylic acid group with a boronic acid, which can act as a bioisostere. mdpi.com This substitution in certain molecular frameworks, such as chalcones, has been shown to increase selective toxicity towards breast cancer cells. mdpi.com This highlights a promising avenue for designing more potent and selective anticancer drugs based on the pyridine-3-carboxylic acid scaffold. mdpi.com

Table 1: In Vitro Anticancer Activity of Quinolone Derivatives Against MCF-7 Cell Line Data sourced from Pirol et al. mdpi.com

CompoundStructure/SubstituentIC₅₀ (µg/mL)
7c1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid1.73 ± 0.27
Doxorubicin (Reference)-0.89 ± 0.05

Antimalarial, Antileishmanial, and Antitrypanosomal Evaluations of Analogues

Analogues of pyridine carboxylic acids have been extensively evaluated for their potential in treating parasitic diseases. Forty bis(9-amino-6-chloro-2-methoxyacridines), which feature a pyridine-like heterocyclic system, were synthesized and tested for in vitro activity against several parasites. nih.gov The study revealed that the nature of the linker connecting the two acridine (B1665455) moieties was critical for antiparasitic activity and cytotoxicity. nih.gov One compound from this series, devoid of significant cytotoxicity, showed potent antimalarial activity with IC₅₀ values between 8 and 18 nM against various strains of Plasmodium falciparum. nih.gov Furthermore, three other compounds in the study were able to completely inhibit Trypanosoma brucei at a concentration of 1.56 µM. nih.gov

In another study, a series of heterocyclic chloroquine (B1663885) hybrids were synthesized, which act as inhibitors of β-hematin formation. nih.gov These compounds, featuring a quinoline core, were tested for in vivo antimalarial activity against Plasmodium berghei and for antileishmanial activity against Leishmania mexicana. nih.gov Compounds 4c and 4e significantly prolonged the survival time of mice infected with malaria. nih.gov Additionally, compounds 4b , 4c , and 4e demonstrated a potent leishmanicidal effect against L. mexicana promastigotes, with IC₅₀ values under 10 µM. nih.gov Their mechanism of action on Leishmania is believed to involve the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov

Table 2: Antiparasitic Activity of Selected Analogues Data sourced from Girault et al. nih.gov and a 2022 study on chloroquine hybrids. nih.gov

Compound ClassOrganismActivity MetricResultReference
Bis-acridine AnaloguePlasmodium falciparumIC₅₀8 - 18 nM nih.gov
Bis-acridine Analogues (3 compounds)Trypanosoma bruceiComplete Inhibition1.56 µM nih.gov
Chloroquine Hybrid (4b)Leishmania mexicanaIC₅₀< 10 µM nih.gov
Chloroquine Hybrid (4c)Leishmania mexicanaIC₅₀< 10 µM nih.gov
Chloroquine Hybrid (4e)Leishmania mexicanaIC₅₀< 10 µM nih.gov

Antimicrobial Activity of Related Pyridine and Thiazolidinone Derivatives

The combination of pyridine and thiazolidinone rings in a single molecular structure has yielded derivatives with promising antimicrobial properties. heteroletters.org In one study, a series of pyridine-containing thiazolidinones were synthesized and screened for antibacterial and antifungal activity. heteroletters.org Several of these compounds showed good activity against Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, and Pseudomonas aeruginosa. heteroletters.org Specifically, compounds 3c , 3i , 3k , and 3m were notably active against B. subtilis, while compound 3h was highly potent against all tested fungal strains (Aspergillus fumigates, Candida albicans, and F. oxysporum). heteroletters.org

Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and evaluated. nih.gov The results showed that compounds 21b , 21d , 21e , and 21f possessed strong antibacterial activity against five Gram-positive bacteria, with potencies similar to the antibiotic linezolid. nih.gov Compound 21d not only showed significant inhibition of biofilm formation but also demonstrated a stable effect against Streptococcus pneumoniae with less development of drug resistance over 15 days compared to linezolid. nih.gov

Table 3: Antimicrobial Activity of Pyridine Derivatives Data sourced from studies on thiazolidinones heteroletters.org and oxazolidinones. nih.gov

Compound Class/IDOrganismActivity MetricResultReference
Pyridine-Thiazolidinone (3k, 3m)Escherichia coliZone of InhibitionPotent Activity heteroletters.org
Pyridine-Thiazolidinone (3h)Aspergillus fumigatesZone of InhibitionHighly Potent heteroletters.org
3-(pyridine-3-yl)-2-oxazolidinone (21d)Staphylococcus aureusMIC2 µg/mL nih.gov
3-(pyridine-3-yl)-2-oxazolidinone (21d)Streptococcus pneumoniaeMIC1 µg/mL nih.gov

Structure-Activity Relationship Studies

Impact of Structural Features on Pharmacological Properties

Structure-activity relationship (SAR) analysis is crucial for optimizing the therapeutic potential of pyridine derivatives. Studies on the antiproliferative effects of these compounds have found that their activity is closely related to the number and position of substituents on the pyridine ring. nih.gov The presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or other bulky groups has been observed to lead to lower activity. nih.gov

A compelling example of SAR comes from a study on 2-phenoxybenzamide (B1622244) derivatives designed as antiplasmodial agents. mdpi.com To investigate the influence of substituent positioning, researchers compared derivatives where an N-Boc piperazinyl group was placed at different positions on the aniline (B41778) ring. mdpi.com A shift of this substituent from the meta position (compound 36 ) to the para position (compound 37 ) resulted in a dramatic change in activity. The para-substituted analogue 37 exhibited over 12 times greater potency against P. falciparum and a nearly 12-fold increase in selectivity compared to its meta-substituted counterpart. mdpi.com This demonstrates that even subtle changes in molecular geometry can have a profound impact on pharmacological properties. mdpi.com

Table 4: Impact of Substituent Position on Antiplasmodial Activity Data sourced from a 2022 study by Held et al. mdpi.com

CompoundSubstituent PositionAntiplasmodial Activity (PfNF54 IC₅₀, µM)Selectivity Index (S.I.)
36meta3.29737.58
37para0.2690461.0

Enantiomeric Effects on Biological Uptake and Efficacy

Chirality plays a critical role in pharmacology, as different enantiomers (non-superimposable mirror images) of a drug can exhibit distinct biological activities, efficacies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

A well-documented example illustrating this principle is the anesthetic ketamine. wikipedia.org Ketamine exists as two enantiomers, S-(+)-ketamine (esketamine) and R-(−)-ketamine (arketamine). wikipedia.org The primary mechanism of action for ketamine is as a pore blocker of the NMDA receptor. wikipedia.org The two stereoisomers bind to this receptor with significantly different affinities. S-ketamine demonstrates a 3- to 4-fold greater affinity for the NMDA receptor's dizocilpine (B47880) site than the R-enantiomer. wikipedia.org Consequently, S-ketamine is a more potent anesthetic and analgesic, demonstrating how enantiomeric configuration can directly influence biological efficacy. wikipedia.org While specific studies on the enantiomeric effects of this compound are not detailed, the principle established by molecules like ketamine underscores the importance of stereochemistry in the design and evaluation of all biologically active compounds.

Computational Chemistry and Spectroscopic Analysis of 2 Methylamino Pyridine 3 Carboxylic Acid

Theoretical and Computational Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of molecules like 2-(methylamino)pyridine-3-carboxylic acid. These quantum chemical calculations provide insights into the molecular geometry, electronic structure, and reactivity. nih.govresearchgate.net

Researchers utilize DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ), to optimize the molecular geometry and determine the most stable conformation of the compound. nih.govresearchgate.net These calculations can predict bond lengths and angles, which can then be compared with experimental data if available.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller gap generally indicates a more reactive species.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a detailed understanding of intramolecular charge transfer and hyperconjugative interactions within the molecule. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) analysis helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its chemically active sites. nih.gov

Calculated Electronic Properties of Pyridine (B92270) Derivatives Using DFT
PropertyDescriptionTypical Application
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability researchgate.net
Mulliken Atomic ChargesDistribution of electron charge among atomsIdentifies reactive sites researchgate.net
Molecular Electrostatic Potential (MEP)3D map of electrostatic potentialVisualizes electron density and reactive sites nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related pyridine derivatives, docking studies are instrumental in assessing their potential affinity for biological targets, such as enzymes or receptors. nih.gov

The process involves generating a three-dimensional structure of the ligand (e.g., this compound) and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy values typically indicating a more stable complex and higher potential biological activity. wikipedia.org

For instance, docking studies have been employed to evaluate pyridine derivatives as potential inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor). nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, providing a rationale for the observed or predicted activity.

Parameters in Molecular Docking Studies
ParameterDescriptionSignificance
Binding EnergyThe energy released upon ligand-target bindingLower values suggest stronger binding affinity
Hydrogen BondsNon-covalent interactions between H and electronegative atomsCrucial for stabilizing the ligand in the binding pocket
Hydrophobic InteractionsInteractions between nonpolar groupsContribute to the overall binding affinity
van der Waals ForcesWeak intermolecular forcesPlay a role in the close packing of molecules

For example, computational methods can be used to study the decarboxylation of pyridinecarboxylic acids. researchgate.net Such studies can determine whether a reaction proceeds through a specific mechanism, such as a Hammick ylide mechanism or a protonation mechanism, by calculating the energy barriers for each potential pathway. researchgate.net The pathway with the lower activation energy is generally the favored one.

These computational investigations can also predict kinetic isotope effects, which can then be compared with experimental data to validate the proposed mechanism. researchgate.net The trend towards modeling increasingly complex reaction systems highlights the growing capability of computational methods in organic chemistry. rsc.org

DFT calculations are also employed to predict and analyze the electronic and vibrational spectra of molecules. researchgate.net Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra, providing information on excitation energies and oscillator strengths. nih.govresearchgate.net This allows for the assignment of experimentally observed UV-Vis absorption bands.

For vibrational spectroscopy, DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net The calculated vibrational frequencies are often scaled to better match experimental data. nih.gov A detailed interpretation of the vibrational spectra can be achieved through Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational modes of the molecule. nih.gov

These theoretical spectra are invaluable for confirming the structure of a synthesized compound and for understanding the effects of substituents on the vibrational modes of the pyridine ring and the carboxylic acid group.

Comparison of Experimental and Theoretical Spectroscopic Data
Spectroscopic TechniqueExperimental DataTheoretical (DFT) DataInformation Gained
UV-VisAbsorption maxima (λmax)Excitation energies, oscillator strengths nih.govresearchgate.netElectronic transitions
FTIR/RamanVibrational frequencies (cm-1) researchgate.netCalculated vibrational frequencies, PED nih.govMolecular structure and functional groups

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including this compound and its derivatives. ethernet.edu.etsmbstcollege.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a pyridine derivative, the chemical shifts of the protons on the pyridine ring are typically found in the aromatic region (around 7-9 ppm). The specific chemical shifts and coupling patterns are influenced by the positions and electronic nature of the substituents. For this compound, one would expect to see signals for the methyl group protons, the amine proton, the carboxylic acid proton, and the protons on the pyridine ring. The acidic proton of the carboxylic acid group is characteristically found at a very downfield chemical shift, often above 10 ppm. libretexts.org

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. researchgate.net The carbonyl carbon of the carboxylic acid group is typically observed in the range of 160-180 ppm. libretexts.orgresearchgate.net The chemical shifts of the carbons in the pyridine ring are also characteristic and are influenced by the attached functional groups.

Typical NMR Chemical Shift Ranges for Functional Groups in Pyridine Carboxylic Acids
Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10 - 13 (broad singlet) libretexts.org160 - 180 libretexts.orgresearchgate.net
Pyridine Ring (aromatic)7.0 - 9.0110 - 160 researchgate.net
Methylamino (-NHCH₃) - CH₃~2.5 - 3.5~30 - 40
Methylamino (-NHCH₃) - NHVariable, often broadN/A

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), provides a unique fingerprint of the molecule's functional groups.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary functional groups: the carboxylic acid (-COOH), the secondary amine (-NH-), and the pyridine ring. The presence of both a carboxylic acid and an amine group allows for the formation of a zwitterion and extensive intermolecular hydrogen bonding, which significantly influences the shape and position of certain absorption bands, particularly those of the O-H and N-H bonds.

Key characteristic absorption bands expected in the IR spectrum of this compound are detailed below:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹. docbrown.info This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer or in zwitterionic structures. spectroscopyonline.com

N-H Stretch (Secondary Amine): A moderate absorption band is expected to appear in the 3350-3310 cm⁻¹ range. This peak may sometimes be obscured by the broad O-H band from the carboxylic acid group.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs in the 3000-2850 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is characteristic of the carbonyl group. For aromatic carboxylic acids, this peak is typically found in the 1710-1680 cm⁻¹ range due to conjugation with the pyridine ring. spectroscopyonline.com

C=C and C=N Stretches (Pyridine Ring): The aromatic ring exhibits several medium to weak absorption bands in the 1600-1450 cm⁻¹ region, corresponding to carbon-carbon and carbon-nitrogen double bond stretching vibrations.

N-H Bend (Secondary Amine): A bending vibration for the secondary amine is expected around 1550-1490 cm⁻¹.

C-O Stretch and O-H Bend (Carboxylic Acid): The spectrum will also show bands for C-O stretching and O-H in-plane bending, which are coupled vibrations. These typically appear as strong bands in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

O-H Bend (Out-of-Plane): A broad and diagnostically useful band for the out-of-plane bend of the hydrogen-bonded hydroxyl group appears around 960-900 cm⁻¹. spectroscopyonline.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300–2500O-H StretchCarboxylic AcidStrong, Very Broad
3350–3310N-H StretchSecondary AmineModerate
>3000C-H StretchAromatic (Pyridine)Variable
3000–2850C-H StretchAliphatic (Methyl)Variable
1710–1680C=O StretchCarboxylic AcidStrong
1600–1450C=C & C=N StretchesPyridine RingMedium to Weak
1320–1210C-O StretchCarboxylic AcidStrong
960–900O-H Bend (Out-of-Plane)Carboxylic AcidMedium, Broad

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique is crucial for confirming its molecular weight and providing structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₈N₂O₂, corresponding to a molecular weight of approximately 152.15 g/mol . guidechem.comchemicalbook.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecule's mass. For this compound, the molecular ion is expected at m/z ≈ 152. As it contains two nitrogen atoms, the molecular ion peak will adhere to the nitrogen rule, having an even mass number.

The fragmentation of this compound under mass spectrometry conditions is expected to follow pathways characteristic of both carboxylic acids and amines. libretexts.org Key fragmentation events would likely include:

Loss of a hydroxyl radical (-•OH): This is a common fragmentation for carboxylic acids, leading to an acylium ion [M-17]⁺ at m/z ≈ 135. miamioh.edu

Loss of a carboxyl group (-•COOH): Cleavage of the C-C bond between the pyridine ring and the carboxyl group results in the loss of a 45 Da radical, producing a prominent peak at m/z ≈ 107 [M-45]⁺. libretexts.org

Decarboxylation (-CO₂): Loss of a neutral carbon dioxide molecule (44 Da) would yield a fragment ion [M-44]⁺ at m/z ≈ 108.

Alpha-Cleavage: Cleavage of the bond adjacent to the amino group can occur. For instance, loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z ≈ 137 [M-15]⁺.

The analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence and connectivity of the methylamino and carboxylic acid functional groups on the pyridine core.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z ValueIon FormulaIdentity
152[C₇H₈N₂O₂]⁺Molecular Ion (M⁺)
135[C₇H₇N₂O]⁺[M - •OH]⁺
107[C₆H₇N₂]⁺[M - •COOH]⁺
108[C₆H₈N₂]⁺[M - CO₂]⁺

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of chemical compounds and separating components in a mixture. For a compound like this compound, which is a polar and ionizable molecule, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment. helixchrom.comptfarm.pl

Purity analysis by HPLC involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column. A detector at the column outlet measures the concentration of the eluting components over time, generating a chromatogram. The purity of the target compound is determined by comparing the area of its peak to the total area of all peaks in the chromatogram.

For this compound, a suitable method would utilize a mixed-mode column that combines reversed-phase and ion-exchange characteristics, which is particularly effective for separating polar, zwitterionic compounds like pyridinecarboxylic acids. helixchrom.com This provides enhanced retention and resolution. helixchrom.com The mobile phase would typically consist of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH, which is critical for achieving reproducible retention times and good peak shapes for ionizable analytes. helixchrom.comptfarm.pl Detection is commonly performed using a UV-Vis detector, set to a wavelength where the pyridine ring exhibits strong absorbance. ptfarm.pl

The method must be validated to ensure its accuracy, precision, selectivity, and linearity for the quantitative determination of purity. ptfarm.pl This involves analyzing parameters such as the limit of detection (LOD) and limit of quantification (LOQ) to establish the method's sensitivity to impurities. ptfarm.pl

Table 3: Typical HPLC Parameters for Purity Assessment of this compound

ParameterTypical ConditionPurpose
Column Core-shell Mixed-Mode (e.g., C18 with cation-exchange)Provides efficient separation for polar, ionizable compounds. helixchrom.com
Mobile Phase Acetonitrile / Aqueous Buffer (e.g., Phosphate)Elutes compounds from the column; buffer controls pH for consistent ionization and retention. helixchrom.com
Elution Mode Isocratic or GradientIsocratic uses constant mobile phase composition; gradient changes composition for better separation of complex mixtures. helixchrom.com
Flow Rate 0.5 - 1.5 mL/minControls the speed of separation and analysis time.
Detection UV-Vis Spectrophotometer (e.g., at 239 nm or 285 nm)Quantifies the compound based on its absorbance of UV light. ptfarm.pl
Injection Volume 5 - 20 µLThe volume of sample introduced into the system.
Column Temp. 25 - 40 °CAffects viscosity of the mobile phase and interaction kinetics, ensuring reproducibility.

Environmental and Industrial Applications of 2 Methylamino Pyridine 3 Carboxylic Acid

Applications in CO₂ Capture Technologies

Recent research has highlighted the potential of 2-(Methylamino)pyridine-3-carboxylic acid as a ligand in advanced carbon dioxide (CO₂) capture systems. When complexed with certain metals, it facilitates the sequestration of CO₂ under mild conditions, presenting a promising avenue for mitigating greenhouse gas emissions. nih.gov

Scientists have successfully synthesized novel aluminum complexes utilizing 2-(methylamino)pyridine (B147262) as a ligand, specifically Al[κ²-N,N-2-(methylamino)pyridine]₂R, where R represents an ethyl (Et) or isobutyl (iBu) group. nih.govnih.gov These complexes are notable for their ease of synthesis, achievable in a single step from commercially available starting materials. nih.gov The resulting compounds demonstrate the ability to capture CO₂ efficiently at room temperature and under standard atmospheric pressure (1 atm) without requiring chemical additives or further activation steps. nih.gov The process involves the insertion of CO₂ into the complex, with the ethyl-ligated variant capable of sequestering up to three equivalents of CO₂ per aluminum center. nih.govresearchgate.net

Interactive Data Table: CO₂ Capture by Aluminum Complexes with 2-(Methylamino)pyridine Ligands

ComplexReactantConditionsOutcomeKey Finding
Al[κ²-N,N-2-(methylamino)pyridine]₂EtCO₂1 atm, Room Temp.Formation of a bis-metalocyclic carbamate (B1207046), followed by further insertion into the Al-Et bond. nih.govSequesters up to 3 equivalents of CO₂ per aluminum center. nih.govresearchgate.net
Al[κ²-N,N-2-(methylamino)pyridine]₂iBuCO₂1 atm, Room Temp.Formation of a bis-metalocyclic carbamate product. nih.govDemonstrates cooperative activation and capture of CO₂. nih.gov

Experimental and computational studies have provided insights into the mechanisms by which these aluminum complexes activate and sequester CO₂. nih.gov The activation is understood to occur through two primary pathways:

A Cooperative Pathway: This mechanism involves a "hemilabile" pyridine (B92270) arm of the ligand, which can dissociate from the aluminum center. nih.gov The dissociated nitrogen atom from the pyridine and the Lewis acidic aluminum center then work in concert to trap a CO₂ molecule, forming a cyclic carbamate. nih.gov

Direct Insertion: A second pathway involves the direct insertion of a CO₂ molecule into the aluminum-alkyl bond (e.g., the Al-Et bond), which results in the formation of an aluminum carboxylate. nih.govresearchgate.net This type of insertion reactivity is uncommon under thermal conditions without special additives. nih.govresearchgate.net

Computational modeling exploring the reaction pathways suggests that the initial insertion of CO₂ into the aluminum-alkyl bond could be a competitive route. nih.gov However, the cooperative activation pathway, reminiscent of Frustrated Lewis Pair chemistry, is strongly supported by both experimental observations and theoretical calculations. nih.govresearchgate.net

A Frustrated Lewis Pair (FLP) is a system containing a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orglibretexts.org This "unquenched" reactivity allows them to activate small molecules that can undergo heterolysis, such as H₂ or CO₂. wikipedia.orglibretexts.org

The aluminum complexes ligated by 2-(methylamino)pyridine function as "masked" or intramolecular FLPs. nih.gov In these systems, the aluminum center acts as the Lewis acid, while a nitrogen atom on the pyridine ligand serves as the Lewis base. nih.govresearchgate.net Under CO₂ pressure, one of the hemilabile pyridine arms dissociates, creating the sterically accessible Lewis acid and base sites. nih.govnih.gov This pair then cooperatively activates the CO₂ substrate, a mode of reactivity that has limited precedent for aluminum/nitrogen-based Lewis pair systems. nih.govresearchgate.net This FLP-like behavior is crucial for the system's ability to efficiently sequester multiple equivalents of CO₂ under mild conditions. nih.gov

Role as an Industrial Chemical and Solvent in Large-Scale Processes

Pyridine carboxylic acids are an important class of compounds used as intermediates in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. google.com While specific data on this compound's large-scale use as a solvent is limited, its derivatives highlight its industrial relevance. For instance, its reduced form, 2-(Methylamino)pyridine-3-methanol (B1309440), is noted as an industrial chemical with a high boiling point, making it suitable for large-scale processes where it is used as a solvent. chemicalbook.com The stability and functionality of the parent acid make it a valuable precursor for such industrially significant chemicals. chemicalbook.com The production of pyridine carboxylic acids is often targeted for large-scale, cost-effective, and ecofriendly industrial manufacturing. google.com

Precursor in Agrochemical Synthesis

The class of pyridine carboxylic acids serves as crucial intermediates in the production of agrochemicals. google.com As a member of this class, this compound functions as a precursor in the synthesis pathways of various agrochemical products. Its chemical structure provides a versatile scaffold for building more complex molecules used in agriculture.

Advanced Research Topics and Methodological Considerations

Design and Synthesis of Novel Pyrano[3,2-c]pyridine Derivatives

The synthesis of pyrano[3,2-c]pyridine derivatives has attracted considerable attention due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. africanjournalofbiomedicalresearch.com The fusion of pyran and pyridine (B92270) rings creates a unique heterocyclic system with structural versatility, allowing for modifications to enhance biological activity and optimize pharmacokinetic profiles. africanjournalofbiomedicalresearch.com

Traditional and modern synthetic methodologies have been employed to construct the pyrano[3,2-c]pyridine scaffold. africanjournalofbiomedicalresearch.com

Traditional Cyclization Approaches: These methods often involve multi-step reactions and can require stringent conditions. africanjournalofbiomedicalresearch.com A notable example is the reaction of pyridoxal (B1214274) hydrochloride with N-arylcyanoacetamides and aromatic amines to produce 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides. africanjournalofbiomedicalresearch.com These compounds have demonstrated potent antibacterial and antifungal activities. africanjournalofbiomedicalresearch.com

Modern Synthetic Techniques:

Multicomponent Reactions (MCRs): MCRs are a prevalent approach for synthesizing pyrano[3,2-c]pyridine derivatives, offering efficiency and atom economy. africanjournalofbiomedicalresearch.com

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields compared to conventional heating methods. africanjournalofbiomedicalresearch.com

Green Chemistry Approaches: The use of environmentally friendly solvents and catalysts is a growing trend in the synthesis of these compounds. africanjournalofbiomedicalresearch.com

Innovative Reagents: Researchers have utilized reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) for the effective synthesis of pyrano[3,2-c]pyridine derivatives. africanjournalofbiomedicalresearch.com Another approach involves a reverse electron demand Diels-Alder reaction between 3-methylenepyridine-4-one and alkenes. africanjournalofbiomedicalresearch.com

The exploration of diverse synthetic routes continues to be a fertile area of research, aiming to develop more efficient and sustainable methods for producing these biologically important molecules. africanjournalofbiomedicalresearch.com

Strategies for Resolving Contradictions in Biological Activity Data

Contradictions in biological activity data for a given compound or series of compounds can arise from various factors, making it challenging to establish clear structure-activity relationships (SAR). illinoisstate.edu Resolving these discrepancies is crucial for advancing drug discovery and development.

A key strategy is the careful analysis and comparison of data from different sources. Public and commercial databases like ChEMBL, PubChem, and SciFinder serve as valuable repositories of bioactivity data. nih.govyoutube.comebi.ac.ukebi.ac.uk These databases link chemical structures to biological activities, allowing researchers to identify inconsistencies and potential reasons for them. nih.gov

Common reasons for contradictory data include:

Variations in Assay Protocols: Differences in experimental conditions can significantly impact the measured biological activity.

Different Biological Systems: The activity of a compound can vary between different cell lines, tissues, or whole organisms. youtube.com

Compound Promiscuity: Some compounds may appear active in multiple assays due to non-specific interactions rather than on-target activity. nih.gov

To address these challenges, a systematic approach is necessary. This includes a thorough review of the experimental details provided in the original data sources, such as scientific publications. youtube.com When possible, re-testing compounds under standardized conditions can help to confirm or refute previous findings.

Standardization of biological assays is paramount for generating reliable and comparable data. This involves establishing and adhering to consistent protocols for key experimental parameters.

For in vitro antibacterial testing, standardization of the Minimum Inhibitory Concentration (MIC) assay is critical:

Broth Microdilution Method: Following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) ensures consistency in determining MIC values. illinoisstate.edu The choice of test medium, such as lysogeny broth (LB), should be consistent across experiments. illinoisstate.edu

Bacterial Strains: Using well-characterized and standardized bacterial strains from recognized culture collections (e.g., ATCC) is essential. For example, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have utilized specific strains like Staphylococcus aureus (ATCC 29213), Streptococcus pneumoniae (ATCC 49619), Enterococcus faecalis (ATCC 29212), Bacillus subtilis (ATCC 6633), and Staphylococcus xylosus (ATCC 35924). nih.gov

For cell-based assays, the following should be standardized:

Cell Lines: The choice of cell line can significantly influence experimental outcomes. For instance, in the evaluation of radiotracers for PET imaging, specific cancer cell lines like 9L rat gliosarcoma, COX-2 positive BxPC3 cells, and COX-2 negative PANC1 cells are used to assess uptake and target engagement. nih.govacs.orgnih.gov

Cell Culture Conditions: Maintaining consistent cell culture conditions, including media composition, temperature, and CO2 levels, is crucial for reproducible results.

By implementing standardized assay protocols, researchers can minimize experimental variability and generate more reliable biological activity data, which is essential for making informed decisions in drug discovery projects.

Development of Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique used to visualize and quantify biological processes in vivo. acs.org The development of novel radioligands, particularly those labeled with fluorine-18 (B77423) (¹⁸F), is a key area of research for expanding the applications of PET in diagnostics and drug development. nih.gov

The design of PET radioligands often starts from molecules with known biological activity. For example, derivatives of 2-(Methylamino)pyridine-3-carboxylic acid can be explored as potential scaffolds for developing new PET tracers. The introduction of a fluorine-18 atom onto the molecule allows for its detection by a PET scanner.

A notable area of research has been the development of ¹⁸F-labeled amino acid analogs for imaging tumors. nih.govacs.org These radiotracers are designed to be taken up by cancer cells via amino acid transporters, which are often upregulated in tumors. acs.org

Synthesis: The synthesis of enantiomerically pure (R)- and (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) and (R)- and (S)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid ([¹⁸F]NMeFAMP) has been reported. nih.govacs.org The radiosynthesis typically involves a no-carrier-added nucleophilic [¹⁸F]fluorination reaction, which can provide high decay-corrected yields (52-66%) and radiochemical purity (>99%). nih.govacs.org

Biological Evaluation:

In Vitro Cell Assays: These assays are used to confirm that the radiolabeled compounds are substrates for amino acid transporters and are taken up by cancer cells. For example, [¹⁸F]FAMP and [¹⁸F]NMeFAMP have been shown to enter 9L rat gliosarcoma cells, at least in part, through the system A amino acid transport system. nih.govacs.org

In Vivo Biodistribution Studies: These studies are conducted in animal models to assess the uptake of the radiotracer in tumors and other organs. For [¹⁸F]FAMP and [¹⁸F]NMeFAMP, high tumor-to-normal brain ratios (ranging from 20:1 to 115:1) have been observed in rats with intracranial 9L tumors. nih.govacs.org

Key Findings: The (R)-enantiomers of [¹⁸F]FAMP and [¹⁸F]NMeFAMP have demonstrated higher tumor uptake in vivo compared to their corresponding (S)-enantiomers. nih.gov These findings highlight the importance of stereochemistry in the design of effective PET radioligands.

The successful development of these fluoro-methylpropanoic acid derivatives demonstrates the potential of using fluorinated analogs of amino acids as PET tracers for brain tumor imaging. nih.govacs.org

Q & A

Q. What are the established synthetic routes for 2-(Methylamino)pyridine-3-carboxylic acid (CAS 32399-13-6), and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Bromination of precursor pyridine derivatives followed by substitution with methylamine. Ethyl 2-bromo-3-pyridinecarboxylate derivatives (e.g., from brominated intermediates) react with methylamine under reflux in ethanol, yielding the methylamino-substituted product after hydrolysis .
  • Route 2 : Base-promoted addition of ethyl cyanoacetate to aryl ketones, followed by cyclization and functionalization .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Control temperature (60–80°C) to minimize side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methylamino protons at δ 2.8–3.2 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
  • HPLC : Assess purity (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 153.1 .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in drug discovery?

  • Substitution Patterns : Introduce halogens (e.g., bromine at position 5) or electron-withdrawing groups to modulate bioavailability and target binding .
  • Bioisosteric Replacements : Replace the carboxylic acid with tetrazoles or sulfonamides to enhance metabolic stability .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects and docking studies (AutoDock Vina) to assess target affinity .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and MIC protocols (CLSI guidelines) for antimicrobial testing .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .
  • Dose-Response Analysis : Perform IC50/EC50 comparisons across studies to account for concentration-dependent effects .

Q. What strategies improve crystallization of this compound for X-ray studies?

  • Solvent Screening : Test mixtures like DMSO/water or methanol/ether to optimize crystal growth .
  • Temperature Gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
  • SHELXL Refinement : Use TWIN and HKLF5 commands to handle twinning or disordered regions in diffraction data .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolutions : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to separate racemic mixtures .
  • Catalytic Asymmetry : Employ palladium-catalyzed asymmetric amination with BINAP ligands for stereocontrol .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Methylamino)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.